2-(Prop-1-en-1-yl)-3-propyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Prop-1-en-1-yl)-3-propyloxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-1-yl)-3-propyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of prop-1-en-1-yl with a suitable oxidizing agent in the presence of a catalyst. For example, the use of peracids such as m-chloroperoxybenzoic acid (m-CPBA) can facilitate the formation of the epoxide ring under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Catalysts such as titanium silicalite-1 (TS-1) are often employed to enhance the efficiency of the epoxidation process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Prop-1-en-1-yl)-3-propyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can react with the epoxide ring under basic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Prop-1-en-1-yl)-3-propyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Prop-1-en-1-yl)-3-propyloxirane involves its reactivity with various nucleophiles. The strained three-membered epoxide ring is highly reactive, making it susceptible to nucleophilic attack. This leads to the opening of the ring and the formation of new chemical bonds. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Epoxypropane: Another epoxide with a similar three-membered ring structure.
2-(Prop-1-en-1-yl)-1,3-dioxolane: A compound with a five-membered ring containing two oxygen atoms.
2-(Prop-1-en-1-yl)-3-butyl-oxirane: A structurally similar epoxide with a butyl group instead of a propyl group.
Uniqueness
2-(Prop-1-en-1-yl)-3-propyloxirane is unique due to its specific substitution pattern and the presence of both an epoxide ring and an alkene group.
Eigenschaften
CAS-Nummer |
113646-65-4 |
---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
2-prop-1-enyl-3-propyloxirane |
InChI |
InChI=1S/C8H14O/c1-3-5-7-8(9-7)6-4-2/h3,5,7-8H,4,6H2,1-2H3 |
InChI-Schlüssel |
OXOXOIPOGHCUTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(O1)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.